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Carboxyrhodamine 110-PEG4-

alkyne

Cat. No.: B606485 Get Quote

For researchers and professionals in the fields of bioconjugation, high-resolution imaging, and

drug development, the precise and predictable behavior of fluorescent probes is paramount.

Carboxyrhodamine 110-PEG4-alkyne, a bright and photostable green-fluorescent dye, offers

a terminal alkyne for click chemistry applications. However, its utility is fundamentally governed

by its solubility in the aqueous buffers common to biological experiments. This technical guide

provides an in-depth exploration of the factors influencing the solubility of Carboxyrhodamine
110-PEG4-alkyne, detailed experimental protocols for its quantification, and a framework for

presenting solubility data.

Understanding the Solubility Profile
Carboxyrhodamine 110-PEG4-alkyne is an amphiphilic molecule, possessing both a

hydrophobic rhodamine core and a hydrophilic tetraethylene glycol (PEG4) spacer. This

structure is intentionally designed to enhance its solubility in aqueous media compared to the

parent Carboxyrhodamine 110 dye.[1][2] While readily soluble in organic solvents such as

dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1][3], its behavior in aqueous buffers

is more complex. One supplier notes a solubility of 10 mM in DMSO.[3]

The key to its enhanced aqueous solubility is the PEG4 linker.[2] Polyethylene glycol chains

are known to increase the water solubility of conjugated molecules.[4] The fluorescence of the
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Carboxyrhodamine 110 moiety is notably stable and insensitive to pH in the range of 4 to 9, a

critical feature for maintaining consistent signal in various biological buffers.[1]

Factors Influencing Aqueous Solubility
The solubility of Carboxyrhodamine 110-PEG4-alkyne in an aqueous buffer is not a single

value but is influenced by several physicochemical parameters:

Buffer Composition and Ionic Strength: The type and concentration of salts in a buffer can

impact solubility. Higher ionic strengths can sometimes lead to a "salting-out" effect, reducing

the solubility of organic molecules.

pH: While the fluorescence is stable across a wide pH range, the ionization state of the

carboxylic acid group on the rhodamine core is pH-dependent. At pH values above its pKa,

the carboxylate form will be more prevalent, which can influence its interaction with the

solvent.

Temperature: Solubility is generally temperature-dependent, though the effect may be minor

over the typical range of biological experiments.

Presence of Co-solvents: The addition of small amounts of organic solvents like DMSO or

ethanol can significantly increase the aqueous solubility of organic dyes.

The interplay of these factors is a critical consideration for experimental design.
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Key factors influencing the aqueous solubility of the dye conjugate.

Quantitative Solubility Data
Precise quantitative solubility data for Carboxyrhodamine 110-PEG4-alkyne in various

aqueous buffers is not readily available in public literature. To utilize this probe effectively, it is

essential to determine its solubility under the specific conditions of your experiment. The

following table provides an illustrative template for presenting such data, which would be

populated using the experimental protocols outlined in the subsequent section.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b606485?utm_src=pdf-body-img
https://www.benchchem.com/product/b606485?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Buffer System pH
Temperature
(°C)

Maximum
Soluble
Concentration
(mM)

Notes

Phosphate-

Buffered Saline

(PBS)

7.4 25
Value to be

determined

No precipitation

observed by

visual inspection.

Tris-HCl 8.0 25
Value to be

determined

HEPES 7.2 37
Value to be

determined

Deionized Water 7.0 25
Value to be

determined

Experimental Protocols for Determining Aqueous
Solubility
The following protocols provide a framework for determining the aqueous solubility of

Carboxyrhodamine 110-PEG4-alkyne. A combination of a qualitative assessment and a more

rigorous quantitative method is recommended.

Protocol 1: Qualitative Solubility Assessment (Shake-
Flask Method)
This method provides a rapid visual determination of solubility.

Materials:

Carboxyrhodamine 110-PEG4-alkyne

Desired aqueous buffers (e.g., PBS, Tris-HCl)

Microcentrifuge tubes (1.5 mL)
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Vortex mixer

Pipettes

Procedure:

Weigh out a small, precise amount of Carboxyrhodamine 110-PEG4-alkyne (e.g., 1 mg).

Add a defined volume of the desired aqueous buffer (e.g., 1 mL) to the microcentrifuge tube

containing the dye. This would represent a 1 mg/mL solution.

Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

Allow the tube to sit at room temperature for at least one hour to reach equilibrium.

Visually inspect the solution against a bright light and a dark background. The absence of

any visible particulates or Tyndall effect (light scattering) indicates that the compound is

soluble at that concentration.

If the compound has dissolved, repeat the process with a smaller volume of buffer to test a

higher concentration until undissolved solid is observed.

Protocol 2: Quantitative Solubility Determination by UV-
Visible Spectroscopy
This method provides a quantitative measurement of the dissolved dye concentration.

Materials:

Equipment from Protocol 1

UV-Visible spectrophotometer

Quartz or UV-transparent cuvettes or microplates

Centrifuge

Syringe filters (0.22 µm)
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Solvent for stock solution (e.g., DMSO)

Procedure:

Part A: Preparation of Saturated Solution

Add an excess amount of Carboxyrhodamine 110-PEG4-alkyne to a known volume of the

desired aqueous buffer in a microcentrifuge tube. The goal is to create a solution where

undissolved solid is clearly visible.

Vortex the mixture vigorously for 5 minutes.

Incubate the suspension at the desired temperature (e.g., 25°C or 37°C) for 24 hours with

gentle agitation to ensure equilibrium is reached.

Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the

undissolved solid.

Carefully collect the supernatant, ensuring no particulate matter is disturbed. For best

results, filter the supernatant through a 0.22 µm syringe filter.

Part B: Standard Curve Generation

Prepare a concentrated stock solution of Carboxyrhodamine 110-PEG4-alkyne in an

organic solvent where it is highly soluble (e.g., 10 mM in DMSO).

Create a series of dilutions of the stock solution in the same aqueous buffer used for the

solubility test. The concentration range should bracket the expected solubility.

Measure the absorbance of each standard dilution at the maximum absorbance wavelength

(λmax) of Carboxyrhodamine 110 (approximately 501 nm).

Plot a standard curve of absorbance versus concentration.

Part C: Concentration Determination

Measure the absorbance of the filtered supernatant from Part A at the λmax.
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Use the standard curve to determine the concentration of the dissolved dye in the

supernatant. This concentration represents the maximum solubility of Carboxyrhodamine
110-PEG4-alkyne in that buffer under the tested conditions.
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Workflow for Quantitative Solubility Determination
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Experimental workflow for determining aqueous solubility via spectroscopy.
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Conclusion
The successful application of Carboxyrhodamine 110-PEG4-alkyne in aqueous environments

is critically dependent on a thorough understanding of its solubility. The inclusion of a PEG4

spacer significantly enhances its water solubility over the parent rhodamine dye. However, for

rigorous and reproducible experimental outcomes, it is incumbent upon the researcher to

quantitatively determine the solubility within the specific buffer system being employed. The

protocols and frameworks provided in this guide offer a comprehensive approach to

characterizing the solubility of this versatile fluorescent probe, thereby enabling its effective use

in a wide array of scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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